(1-Cyclopropyl-2-morpholin-4-ylethyl)amine
Overview
Description
(1-Cyclopropyl-2-morpholin-4-ylethyl)amine: is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . This compound is characterized by the presence of a cyclopropyl group, a morpholine ring, and an ethylamine chain. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of (1-Cyclopropyl-2-morpholin-4-ylethyl)amine typically involves the reaction of cyclopropylamine with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by the addition of cyclopropylamine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
(1-Cyclopropyl-2-morpholin-4-ylethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). The major products of oxidation are typically the corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine or morpholine nitrogen atoms.
Scientific Research Applications
(1-Cyclopropyl-2-morpholin-4-ylethyl)amine is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of (1-Cyclopropyl-2-morpholin-4-ylethyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a reversible inhibitor of certain enzymes, such as monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters . By inhibiting MAO, the compound can modulate the levels of neurotransmitters in the brain, potentially leading to therapeutic effects in conditions such as depression or anxiety.
Comparison with Similar Compounds
(1-Cyclopropyl-2-morpholin-4-ylethyl)amine can be compared with other similar compounds, such as:
(2-Morpholin-4-yl-2-pyridin-2-ylethyl)amine: This compound also contains a morpholine ring but differs in the presence of a pyridine ring instead of a cyclopropyl group.
(2-Morpholin-4-ylethyl)-1-pyridin-2-ylethylidene)amine: Similar to the previous compound, it contains a morpholine ring and a pyridine ring but with different substitution patterns.
The uniqueness of this compound lies in its specific combination of a cyclopropyl group and a morpholine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopropyl-2-morpholin-4-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-9(8-1-2-8)7-11-3-5-12-6-4-11/h8-9H,1-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTRIXCQUMHEDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCOCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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